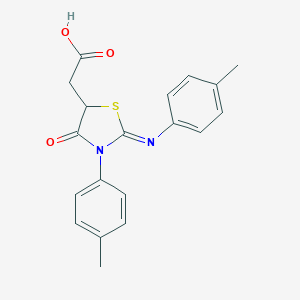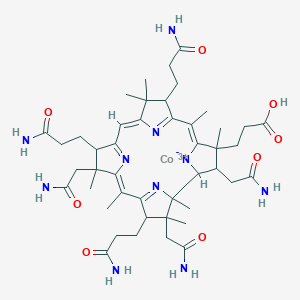
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid, also known as TTMA, is a thiazolidine derivative that has gained attention due to its potential applications in various scientific research fields. TTMA has been synthesized using different methods and has been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid is not fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound may also act by inducing apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, such as MCF-7 breast cancer cells and A549 lung cancer cells. This compound has also been found to exhibit antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, and antifungal activity against Candida albicans. Moreover, this compound has been shown to reduce oxidative stress and inflammation in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid in lab experiments is its potential as a multifunctional compound. This compound exhibits various activities, which makes it suitable for different types of experiments. Moreover, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research of (4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid. One direction is to investigate its potential as a metal-based drug. This compound has shown potential as a ligand in coordination chemistry, and its metal complexes may exhibit enhanced activity and selectivity. Another direction is to study the structure-activity relationship of this compound and its derivatives. By modifying the structure of this compound, it may be possible to enhance its activity and reduce its toxicity. Moreover, the potential of this compound as a drug delivery system can also be explored. This compound can be used as a carrier for drugs, which may improve their bioavailability and efficacy.
Synthesemethoden
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid can be synthesized using different methods. One of the methods involves the reaction of P-toluenesulfonamide, P-tolylhydrazine, and ethyl acetoacetate in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-Oxo-3-P-tolyl-2-P-tolylimino-thiazolidin-5-YL)-acetic acid has been studied for its potential applications in various scientific research fields. It has been found to exhibit antitumor, antibacterial, and antifungal activities. This compound has also been studied for its potential as an antioxidant and anti-inflammatory agent. Moreover, this compound has been used as a ligand in coordination chemistry and has shown potential for the development of metal-based drugs.
Eigenschaften
Molekularformel |
C19H18N2O3S |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[3-(4-methylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-12-3-7-14(8-4-12)20-19-21(15-9-5-13(2)6-10-15)18(24)16(25-19)11-17(22)23/h3-10,16H,11H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
HMTMTHUUFQSRFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-acetyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B227398.png)

![4-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B227401.png)
![9-ethyl-3-({4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-9H-carbazole](/img/structure/B227405.png)
![N-(3-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B227409.png)
![N-(2-methoxyphenyl)-2-[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B227427.png)
![Ethyl 4-({[3-(2-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B227428.png)

![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-N-phenylbenzamide](/img/structure/B227431.png)
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]-2-methyl-N-phenylbenzamide](/img/structure/B227432.png)

![2-{2-[5-(3-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B227441.png)

![5-(4-Fluoroanilino)-3-[2-(4-toluidino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B227450.png)